ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(oxan-4-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(11)8(10)7-3-5-12-6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGLWLOBDWYVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861160-58-9 | |
| Record name | ethyl 2-(oxan-4-yl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sodium Metal and Diethyl Oxalate Route
Procedure:
Sodium metal is cautiously added to absolute ethanol to form sodium ethoxide. The solution is cooled in an ice/salt bath, and diethyl oxalate is added. Subsequently, δ-valerolactone dissolved in ethanol is added dropwise over 20 minutes. The reaction mixture is stirred at -15°C for 1 hour and then allowed to warm to room temperature overnight. This yields ethyl 2-oxo-2-(2-oxo-tetrahydro-2H-pyran-3-yl)acetate as a yellow oil, which can be used directly for further transformations without purification.Mechanism Insight:
This method involves nucleophilic attack of the alkoxide on diethyl oxalate, followed by ring-opening and condensation with δ-valerolactone to form the keto-ester intermediate.Reference:
Detailed in Royal Society of Chemistry supporting information, this method provides a mild and efficient approach to the keto-ester intermediate precursor.
Base-Promoted Domino Synthesis
Procedure:
Base-promoted domino reactions using strong bases like potassium hydroxide or sodium hydride in polar aprotic solvents (e.g., DMF or THF) enable consecutive addition-elimination, intramolecular cyclization, and ring closure to form 2H-pyranone derivatives. While this method was primarily applied to 2-oxo-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitriles, the underlying chemistry is adaptable for synthesizing tetrahydropyran-based keto-esters through similar cyclization and condensation steps.Advantages:
This method allows selective synthesis under relatively mild conditions with good control over product formation and purity.Reference:
The methodology is described in ACS Omega publications detailing base-promoted selective syntheses of pyranones.
One-Pot Di Keman Condensation Method
Procedure:
A novel method involves reacting hydroxypropionate and ethyl propenoate in an alkaline medium (using bases such as Na2CO3, K2CO3, NaOH, or KOH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). This reaction forms 4-oxa-1,7-diethyl pimelate intermediate. Subsequently, a highly basic reagent (e.g., sodium ethylate or sodium hydride) is added at low temperatures (-10 to 0°C) to carry out Di Keman condensation, yielding 4-oxo tetrahydro-2H-pyran-3-carboxylic acid ethyl ester, a close analog of the target compound.Advantages:
This "one kettle" operation is simple, mild, and provides high yield with minimal by-products, simplifying purification.Reference:
Detailed in a Chinese patent (CN104496858A), this method represents an efficient industrially applicable synthesis route.
Reduction of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
Procedure:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate can be prepared and then reduced using lithium aluminum hydride (LiAlH4) in dry THF at low temperatures (0 to 20°C) under inert atmosphere to yield the corresponding alcohol intermediate. This alcohol can be further oxidized or modified to introduce the oxo group at the 2-position.
| Yield (%) | Reagent/Condition | Notes |
|---|---|---|
| 100 | Sodium hydroxide in THF | Used for conversion of 2-(4-oxanyl)ethanol |
| 93 | LiAlH4 in THF, 0-20°C, 0.5 h, inert atm | Reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate |
| 77 | LiAlH4 in THF, 11-13°C, 18 h | Longer reaction time for reduction |
- Reference:
These procedures and yields are reported in preparative examples from Ambeed and related literature.
The sodium metal/diethyl oxalate method provides a straightforward approach to form the keto-ester intermediate but may require careful temperature control and handling of reactive sodium metal.
Base-promoted domino reactions offer a versatile synthetic route for pyranone derivatives but may require optimization for the specific tetrahydropyran keto-ester target.
The one-pot Di Keman condensation method stands out for its simplicity, mild conditions, and high yield, making it attractive for scale-up and industrial applications.
Reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with lithium aluminum hydride is a reliable method to access alcohol intermediates, which can be further functionalized to the target compound.
Across methods, solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used due to their ability to dissolve reagents and stabilize reaction intermediates.
Temperature control, particularly low-temperature conditions (-15 to 0°C), is critical in several methods to prevent side reactions and ensure high selectivity.
The preparation of ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate involves multiple synthetic strategies, each with unique advantages. The choice of method depends on factors such as available reagents, desired scale, purity requirements, and operational simplicity. The one-pot Di Keman condensation method currently offers the most practical and efficient pathway with high yield and mild reaction conditions. Meanwhile, classical approaches using sodium metal and diethyl oxalate or reduction of ester intermediates remain valuable for laboratory-scale synthesis and further functionalization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Organic Chemistry
Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various transformations, including:
- Oxidation to form carboxylic acids.
- Reduction to produce alcohols.
- Substitution reactions introducing different functional groups.
Medicinal Chemistry
The compound has been investigated for its biological activities , particularly its potential as a therapeutic agent:
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways .
- Antimicrobial Activity : Preliminary research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
Material Science
In industry, this compound is utilized in the development of novel materials:
- Polymer Synthesis : It acts as an intermediate in synthesizing biodegradable polymers, contributing to sustainable material science efforts.
Case Studies
-
Biological Activity Assessment : A study conducted on the interaction of this compound with human cell lines demonstrated significant inhibition of cell proliferation in cancer models, indicating its potential as an anticancer agent.
- Methodology : The compound was tested in vitro against various cancer cell lines, with IC50 values calculated to assess potency.
- Synthesis Efficiency Evaluation : Research utilizing photoredox methods for synthesizing this compound showed a yield of over 70% under optimized conditions, highlighting the efficiency and environmental benefits of this approach compared to traditional methods.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in various biochemical reactions . The tetrahydropyran ring and ester group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Methyl 2-Oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (1n)
- Structure : Methyl ester analog with identical THP and oxo groups.
- Physical Properties : White solid (mp 52–56°C) vs. the ethyl analog, which is likely an oil (based on similar compounds in and ) .
- Synthesis Yield : 84%, comparable to ethyl derivatives synthesized via analogous esterification routes .
- Reactivity: Both methyl and ethyl esters undergo keto-enol tautomerism, but the ethyl ester may exhibit higher lipophilicity due to the longer alkyl chain.
Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate (28f)
- Structure : Contains an oxalate group (O=C-O-C=O) instead of a β-keto ester, with a methyl substituent on the THP ring.
- Physical Properties : Pale yellow oil (bp 248.9°C) , contrasting with the unsubstituted THP analog’s lower bp (228.3°C for Ethyl 2-(THP-4-yl)acetate) .
- Synthesis : Achieved via DMAP-catalyzed esterification (84% yield), demonstrating the efficiency of oxalate group introduction .
Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate
Methyl 2-Oxo-2-(tetrahydro-2H-thiopyran-4-yl)acetate (1o)
Ethyl 4-Methyl-2-oxo-2H-pyran-6-acetate (70007-83-9)
- Structure : 2-Oxo group on a pyran ring with methyl and acetate substituents at positions 4 and 6, respectively.
- Molecular Weight : 196.20 g/mol vs. 170.2 g/mol for Ethyl 2-(THP-4-yl)acetate .
- Applications : Pyran-based esters are precursors to coumarins and fluorescent dyes .
Key Data Table
| Compound Name | Ester Group | Substituent(s) on Ring | Physical State | Yield (%) | Key Reactivity Features |
|---|---|---|---|---|---|
| Ethyl 2-oxo-2-(THP-4-yl)acetate | Ethyl | None | Oil* | 84† | β-keto tautomerism, Claisen condensations |
| Methyl 2-oxo-2-(THP-4-yl)acetate (1n) | Methyl | None | White solid | 84 | Similar to ethyl analog |
| Ethyl (4-methyl-THP-4-yl) oxalate (28f) | Ethyl | 4-Methyl | Pale yellow oil | 84 | Oxalate group enables cross-coupling |
| Ethyl 2-(THP-4-yl)acetate | Ethyl | None | Colorless oil | 96 | Non-electrophilic, alkylation reactions |
| Methyl 2-oxo-2-(thiopyran-4-yl)acetate (1o) | Methyl | Sulfur (thiopyran) | Colorless oil | 96 | Enhanced electron delocalization |
*Inferred from analogous compounds (e.g., 28f in ). †Assumed based on similar synthesis conditions in .
Biological Activity
Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate is a compound of considerable interest in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₄O₄ and a molecular weight of 174.21 g/mol. The presence of a tetrahydro-2H-pyran ring and an ester functional group is significant, as these features contribute to its reactivity and interaction with biological targets .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, derivatives of the compound have shown IC₅₀ values as low as 0.25 μM against several cancer cell lines, including HCT116 and U251, suggesting strong cytotoxic effects .
Table 1: Cytotoxicity Data of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative A | HCT116 | 0.25 |
| Derivative B | U251 | 0.29 |
| Derivative C | K-526 | 0.36 |
These findings suggest that the compound's structural features may enhance its interaction with cellular pathways involved in cancer progression.
The mechanisms through which this compound exerts its effects are multifaceted:
- Ferroptosis Induction : The compound has been linked to the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . This pathway is particularly relevant in cancer therapy, as it can target resistant cancer cells.
- Histone Deacetylase (HDAC) Inhibition : It may also function as an HDAC inhibitor, contributing to altered gene expression profiles that promote apoptosis in tumor cells .
- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the tetrahydropyran ring significantly influence its cytotoxic properties. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
Table 2: Structure Activity Relationships of Related Compounds
| Compound Name | CAS Number | Activity Level | Unique Features |
|---|---|---|---|
| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | 103260-44-2 | Moderate | Lacks keto group |
| Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate | 156002-64-1 | Low | Methyl instead of ethyl |
| Ethyl tetrahydro-2H-pyran-4-carboxylate | 96835-17-5 | High | Contains carboxylic acid functionality |
This table illustrates how structural modifications can lead to variations in biological activity, emphasizing the importance of chemical design in drug development.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against glioblastoma cell lines, demonstrating significant reductions in cell viability and highlighting its potential as a novel therapeutic agent .
- Combination Therapies : Research has also investigated the effects of combining ethyl 2-oxo derivatives with other chemotherapeutic agents, revealing synergistic effects that enhance overall treatment efficacy .
Q & A
Basic: What are the typical synthetic routes for ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate?
Answer:
The compound is commonly synthesized via oxalate ester formation or nucleophilic substitution . For example:
- Oxalate ester route : Ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate reacts with cesium hydroxide in THF (0.1 M concentration) to yield the cesium salt, which is acidified to isolate the product .
- Cyanide substitution : A related tetrahydropyran derivative (6-X-substituted-methyl-4-hydroxy-tetrahydro-pyran-2-one) reacts with cyanide ions in water, followed by pH adjustment to 0–5 to precipitate intermediates, which are further functionalized .
Basic: How is this compound characterized spectroscopically?
Answer:
Key characterization methods include:
- NMR : The tetrahydropyran ring protons appear as distinct multiplets (δ 1.5–4.0 ppm), while the ester carbonyl (C=O) resonates near δ 170–175 ppm in NMR .
- Boiling Point and Density : Reported values vary (e.g., bp 108–110°C vs. 228.3°C), likely due to differences in purity or measurement conditions (e.g., reduced pressure vs. ambient) .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
Answer:
Challenges include crystal twinning and weak diffraction due to flexible substituents. Solutions involve:
- SHELX refinement : SHELXL is used for high-resolution data (≤1.0 Å) to model disorder in the tetrahydropyran ring. Hydrogen atoms are placed geometrically and refined isotropically .
- Data collection : Low-temperature (e.g., 100 K) synchrotron radiation improves resolution for derivatives with bulky groups (e.g., phenyl or acetyl substituents) .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?
Answer:
Discrepancies in boiling points (e.g., 108–110°C vs. 228.3°C) may stem from:
- Measurement conditions : Reduced-pressure distillation lowers boiling points, while ambient-pressure methods yield higher values .
- Purity : Impurities (e.g., residual solvents) alter observed values. Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity verification .
Basic: What are common reagents and conditions for functionalizing this compound?
Answer:
- Oxidation : Chromium trioxide or KMnO₄ under acidic conditions converts the ketone to a carboxylic acid .
- Reduction : NaBH₄ or LiAlH₄ in anhydrous THF reduces the ketone to a secondary alcohol .
- Alkylation : Grignard reagents (e.g., MeMgBr) in dry ether add alkyl groups to the carbonyl .
Advanced: What are best practices for optimizing reaction yields in derivative synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) accelerate acyl transfer in esterification .
- Workup : Acid-base extraction (e.g., 1 M HCl followed by NaHCO₃) minimizes side-product formation .
Advanced: How does the tetrahydropyran ring’s conformation affect reactivity?
Answer:
The chair conformation of the tetrahydropyran ring stabilizes equatorial substituents, influencing:
- Steric effects : Axial substituents hinder nucleophilic attack at the carbonyl .
- Electronic effects : Ring oxygen’s electron-withdrawing nature activates the ketone for enolate formation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats are mandatory due to irritant properties (R36/37/38) .
- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., cyanide derivatives) .
Advanced: How to analyze stereochemical outcomes in derivatives?
Answer:
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Circular dichroism (CD) : Correlates Cotton effects with absolute configuration for chiral centers introduced via asymmetric alkylation .
Basic: What are key applications in pharmaceutical intermediate synthesis?
Answer:
The compound serves as a precursor for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
